1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
CAS No.: 1538666-64-6
Cat. No.: VC3087866
Molecular Formula: C10H8F3NO2
Molecular Weight: 231.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1538666-64-6 |
---|---|
Molecular Formula | C10H8F3NO2 |
Molecular Weight | 231.17 g/mol |
IUPAC Name | (3-hydroxyazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone |
Standard InChI | InChI=1S/C10H8F3NO2/c11-7-2-1-6(8(12)9(7)13)10(16)14-3-5(15)4-14/h1-2,5,15H,3-4H2 |
Standard InChI Key | KPPVPADBUPKRSK-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)O |
Canonical SMILES | C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)O |
Introduction
1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is a chemical compound that belongs to the azetidine class, which is a four-membered nitrogen-containing ring system. This compound is particularly noted for its incorporation of a trifluorobenzoyl group, which is known for its high reactivity and ability to participate in various chemical transformations. The presence of fluorine atoms in the benzoyl moiety enhances the compound's stability and lipophilicity, making it a valuable intermediate in organic synthesis.
Synthesis and Applications
The synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol typically involves the reaction of azetidin-3-ol with 2,3,4-trifluorobenzoyl chloride in the presence of a base. This compound can serve as a building block for more complex molecules, particularly in the context of protein degrader synthesis, where trifluorobenzoyl groups are used to enhance the stability and reactivity of the compounds .
Biological Activity
While specific biological activity data for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol are not readily available, compounds with similar structures often exhibit interesting pharmacological properties. For instance, related compounds with trifluorobenzoyl groups are explored for their potential in drug development due to their ability to modulate biological pathways .
Research Findings and Future Directions
Research on azetidine derivatives, including those with trifluorobenzoyl groups, is ongoing, with a focus on their potential applications in medicinal chemistry. These compounds are being explored for their roles in protein degradation pathways and as intermediates in the synthesis of complex pharmaceuticals .
Compound Type | Biological Activity | Potential Applications |
---|---|---|
Azetidine Derivatives | Potential in protein degradation pathways | Pharmaceutical synthesis intermediates |
Trifluorobenzoyl Compounds | Enhanced stability and reactivity | Drug development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume